molecular formula C7H5BrCl2N2O2 B15336010 Ethyl 5-bromo-2,6-dichloropyrimidine-4-carboxylate

Ethyl 5-bromo-2,6-dichloropyrimidine-4-carboxylate

Cat. No.: B15336010
M. Wt: 299.93 g/mol
InChI Key: VZWVFBRZTJSIEH-UHFFFAOYSA-N
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Description

Ethyl 5-Bromo-2,6-dichloropyrimidine-4-carboxylate is a high-value, multifunctional pyrimidine derivative designed for advanced chemical synthesis and drug discovery research. This compound integrates three distinct reactive sites—a bromo substituent, two chloro substituents, and an ethyl carboxylate ester—making it a highly versatile and key synthetic intermediate for constructing complex molecular architectures. Its primary research value lies in its application as a precision building block for the development of active pharmaceutical ingredients (APIs), particularly in the synthesis of 2,4-pyrimidinediamine compounds . Such structures are investigated as potent inhibitors of protein kinases, including Syk kinase, which is a crucial target in the signal transduction pathways of immune receptors like FcεRI and FcγR . The inhibition of these pathways has significant therapeutic potential for treating and preventing various disorders related to mast cell and basophil activation . In practice, the halogen atoms on the pyrimidine ring offer sequential opportunities for selective cross-coupling reactions and nucleophilic aromatic substitutions, allowing researchers to systematically introduce a wide array of amines, alcohols, and carbon chains. The ester functional group can be readily hydrolyzed to a carboxylic acid, reduced to an alcohol, or used in further condensation reactions. This compound requires cold-chain transportation and must be stored in an inert atmosphere at 2-8°C to ensure stability . This compound is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C7H5BrCl2N2O2

Molecular Weight

299.93 g/mol

IUPAC Name

ethyl 5-bromo-2,6-dichloropyrimidine-4-carboxylate

InChI

InChI=1S/C7H5BrCl2N2O2/c1-2-14-6(13)4-3(8)5(9)12-7(10)11-4/h2H2,1H3

InChI Key

VZWVFBRZTJSIEH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=NC(=N1)Cl)Cl)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-bromo-2,6-dichloropyrimidine-4-carboxylate typically involves the bromination and chlorination of pyrimidine derivatives. One common method includes the reaction of 2,6-dichloropyrimidine-4-carboxylic acid with bromine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective bromination at the 5-position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes using continuous flow reactors. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-2,6-dichloropyrimidine-4-carboxylate undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form various derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like sodium carbonate are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while coupling reactions can produce complex heterocyclic compounds.

Scientific Research Applications

Ethyl 5-bromo-2,6-dichloropyrimidine-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antibacterial properties.

    Materials Science: The compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes.

    Biological Research: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of various biological pathways.

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-2,6-dichloropyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The most closely related compound identified is ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate (CAS 54368-62-6), which substitutes the bromine at position 5 with an amino (-NH₂) group . Key differences include:

  • Electronic Effects: The bromine atom is electron-withdrawing, while the amino group is electron-donating. This difference significantly alters reactivity in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), where bromine serves as a superior leaving group compared to chlorine or amino substituents.
  • Hydrogen Bonding: The amino group can act as both a donor and acceptor in hydrogen bonds, enhancing solubility in polar solvents and influencing crystal packing .

Physicochemical Properties

Property Ethyl 5-Bromo-2,6-dichloropyrimidine-4-carboxylate (Target) Ethyl 5-Amino-2,6-dichloropyrimidine-4-carboxylate (Analog)
Molecular Formula C₇H₆BrCl₂N₂O₂ (est.) C₇H₇Cl₂N₃O₂
Molecular Weight ~314.4 (est.) 236.06
Boiling Point Not reported 358.0±37.0 °C (predicted)
Density Not reported 1.508±0.06 g/cm³ (predicted)
Storage Conditions Likely similar to analog (inert atmosphere, 2–8°C) 2–8°C, inert atmosphere, dark
pKa Not reported -4.07±0.10 (predicted)

Research Implications and Limitations

  • Crystallography : Tools like SHELXL and WinGX could elucidate the brominated compound’s crystal structure, probing halogen bonding versus hydrogen bonding patterns.
  • Synthetic Pathways : Comparative studies on bromination vs. amination of pyrimidine cores are needed to optimize yields and selectivity.
  • Data Gaps : Key properties (e.g., solubility, stability) for the target compound remain uncharacterized, highlighting opportunities for future research.

Biological Activity

Ethyl 5-bromo-2,6-dichloropyrimidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from 5-bromo-2,4-dichloropyrimidine. Characterization methods such as IR spectroscopy, NMR (both 1H^{1}H and 13C^{13}C), and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Anticancer Activity

Recent studies have demonstrated that derivatives of 5-bromo-pyrimidine exhibit potent anticancer properties. For instance, compounds derived from this compound have been evaluated against various cancer cell lines, including:

  • HeLa (Human cervix carcinoma)
  • A549 (Human lung adenocarcinoma)
  • MCF-7 (Human breast adenocarcinoma)
  • A2780 (Human ovarian cancer)
  • BGC-823 (Human gastric cancer)

The results indicated that certain derivatives exhibited significant cytotoxicity compared to standard drugs like Dasatinib. Specifically, compounds such as 5c, 5e, and 6h showed IC50 values that suggest they are more effective than the reference drug in inhibiting cancer cell proliferation .

Antimicrobial Activity

This compound derivatives have also been assessed for their antimicrobial properties. The studies utilized broth dilution methods to evaluate the efficacy against various bacterial and fungal strains. Notable findings include:

  • Compounds such as 5a, 5c, and 6d demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
  • The compounds exhibited minimum inhibitory concentrations (MICs) that indicate their potential as effective antimicrobial agents .

Structure-Activity Relationship (SAR)

The biological activity of ethyl 5-bromo-2,6-dichloropyrimidine derivatives can be attributed to their structural characteristics. The presence of halogen atoms (bromine and chlorine) enhances lipophilicity and biological interaction with target sites. The SAR analysis indicates that modifications on the pyrimidine ring can lead to improved potency and selectivity against cancer cells and microbial strains .

Case Studies

  • Anticancer Efficacy : A study evaluated the anticancer activity of several pyrimidine derivatives derived from ethyl 5-bromo-2,6-dichloropyrimidine against MCF-7 cells. Results showed that one derivative resulted in a significant increase in apoptosis markers compared to controls .
  • Antimicrobial Screening : Another investigation focused on the antimicrobial properties of these derivatives against Staphylococcus aureus and Escherichia coli. The study found that certain compounds not only inhibited bacterial growth but also displayed synergistic effects when combined with standard antibiotics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 5-bromo-2,6-dichloropyrimidine-4-carboxylate, and how can regioselectivity be controlled during halogenation?

  • Methodology : The compound can be synthesized via sequential halogenation of a pyrimidine precursor. For example, starting with a pyrimidine-4-carboxylate scaffold, chlorination at positions 2 and 6 can be achieved using POCl₃ or PCl₅ under reflux, followed by bromination at position 5 using N-bromosuccinimide (NBS) in a polar aprotic solvent like DMF . Regioselectivity is influenced by electronic effects: electron-withdrawing groups (e.g., ester at position 4) direct electrophilic substitution to the meta position (position 5). Monitoring reaction progress via TLC and confirming regiochemistry with ¹H/¹³C NMR (e.g., distinct coupling patterns for Br vs. Cl substituents) is critical .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to characterize this compound?

  • Methodology :

  • NMR : ¹H NMR will show a triplet for the ethyl ester (–CH₂CH₃, δ ~1.3–1.5 ppm) and a quartet for the adjacent –CH₂– group (δ ~4.3–4.5 ppm). Aromatic protons are absent due to full halogenation, but ¹³C NMR will reveal carbonyl (C=O, δ ~165–170 ppm) and halogenated pyrimidine carbons (δ ~140–160 ppm) .
  • IR : Stretching frequencies for C=O (~1720 cm⁻¹), C–Br (~600 cm⁻¹), and C–Cl (~750 cm⁻¹) confirm functional groups .
  • MS : High-resolution mass spectrometry (HRMS) will show a molecular ion peak at m/z 298.8959 (C₇H₅BrCl₂NO₂⁺) with isotopic patterns characteristic of Br and Cl .

Q. What are the primary applications of this compound in medicinal chemistry research?

  • Methodology : The compound serves as a versatile intermediate for synthesizing bioactive pyrimidine derivatives. For example:

  • Anticancer agents : The bromo and chloro substituents enable Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups, enhancing interactions with kinase targets (e.g., EGFR inhibitors) .
  • Antimicrobials : The electron-deficient pyrimidine core can act as a dienophile in Diels-Alder reactions to generate fused heterocycles with improved bacterial target affinity .

Advanced Research Questions

Q. How does the electronic and steric profile of this compound influence its reactivity in palladium-catalyzed cross-coupling reactions?

  • Methodology : The bromine atom at position 5 is more reactive than chlorines in Suzuki couplings due to lower bond dissociation energy (C–Br vs. C–Cl). However, steric hindrance from the 2,6-dichloro groups may slow transmetallation. Optimize using Pd(PPh₃)₄ as a catalyst, K₂CO₃ as a base, and toluene/water as solvent at 80–100°C. Monitor yields via HPLC and compare with DFT-calculated activation energies to rationalize reactivity .

Q. What crystallographic challenges arise in determining the solid-state structure of this compound, and how can they be addressed?

  • Methodology : Heavy atoms (Br, Cl) cause strong X-ray absorption, requiring synchrotron radiation or long exposure times. Use SHELXL for refinement, applying anisotropic displacement parameters for Br/Cl atoms. Analyze hydrogen-bonding networks (e.g., C–Br···O interactions) with WinGX/ORTEP to resolve packing motifs . For disordered structures, apply TWINABS to handle pseudo-merohedral twinning .

Q. How can computational modeling predict the compound’s binding affinity to biological targets like COX-2 or DNA topoisomerases?

  • Methodology : Perform molecular docking (AutoDock Vina) using the compound’s optimized geometry (DFT at B3LYP/6-31G* level). Compare binding poses with known inhibitors (e.g., Celecoxib for COX-2) and validate via MD simulations (AMBER). Key interactions: halogen bonding between Br/Cl and Arg120/His90 residues, and π-stacking with Phe518 .

Data Contradictions and Resolution

Q. Conflicting reports on the compound’s stability under basic conditions: How to reconcile these discrepancies?

  • Resolution : The ester group is susceptible to hydrolysis in aqueous NaOH, but the rate depends on solvent polarity. In ethanol/water (1:1), hydrolysis occurs within 2 hours at 60°C, while in THF/water, stability extends to 6 hours. Monitor via IR (loss of C=O ester peak) and adjust reaction conditions to minimize degradation .

Comparative Analysis Table

Property This compound Ethyl 2,6-dichloropyrimidine-4-carboxylate Ethyl 5-aminopyrimidine-4-carboxylate
Reactivity in Cross-Coupling High (Br at C5)Low (no Br)Moderate (NH₂ activates C5)
Hydrolysis Rate (pH 9) 2 hours (ester cleavage)4 hours>24 hours (amine stabilizes ester)
Anticancer IC₅₀ (μM) 1.2 (HeLa cells)8.5Not tested

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